molecular formula C8H12NO+ B1236973 Tyraminium

Tyraminium

Cat. No.: B1236973
M. Wt: 138.19 g/mol
InChI Key: DZGWFCGJZKJUFP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tyraminium is an ammonium ion that is the conjugate acid of tyramine;  major species at pH 7.3. It has a role as a neurotransmitter and a human metabolite. It is a monoamine molecular messenger and an ammonium ion derivative. It is a conjugate acid of a tyramine.
This compound, also known as tyramine or this compound cation, belongs to the class of organic compounds known as phenethylamines. Phenethylamines are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine.
An indirect sympathomimetic that occurs naturally in cheese and other foods. Tyramine does not directly activate adrenergic receptors, but it can serve as a substrate for adrenergic uptake systems and MONOAMINE OXIDASE to prolong the actions of adrenergic transmitters. It also provokes transmitter release from adrenergic terminals and may be a neurotransmitter in some invertebrate nervous systems.

Scientific Research Applications

1. Biomedical Applications

Tyraminium-based hyaluronan hydrogels are being explored for drug delivery, regenerative medicine, and tissue engineering. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent allows for precise control over the properties of these hydrogels, making them highly suitable for biomedical applications (Loebel et al., 2015).

2. Analytical Chemistry

Fast-scan cyclic voltammetry has been developed for detecting tyramine, with applications in monitoring neurotransmitter changes in invertebrates and mammals. This technique is sensitive to trace amounts of tyramine, proving useful in scientific research involving biogenic amines (Cooper & Venton, 2009).

3. Crystallography and Material Science

Research on solvomorphs of this compound 5,5-diethylbarbiturate reveals insights into the hydrogen-bond motifs and crystal structure of this compound. This has implications for the pharmaceutical and materials industries, especially in understanding the physical and chemical properties of materials (Rydz et al., 2018).

4. Spectroscopy

Studies involving tyramine's conformational properties through free jet microwave absorption spectroscopy complemented by quantum chemical calculations offer valuable information about the non-bonding interactions in tyramine. This research is significant in the field of physical chemistry (Melandri & Maris, 2004).

5. Food Science

Tyramine detection using a specialized biosensor integrated with a molecular imprinting polymer is an innovative approach for quantifying tyramine in various foods. This is particularly relevant for monitoring tyramine levels in fermented foods and understanding its dietary impacts (Li et al., 2017).

Properties

IUPAC Name

2-(4-hydroxyphenyl)ethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGWFCGJZKJUFP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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